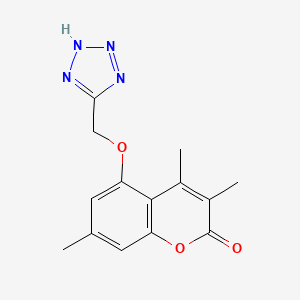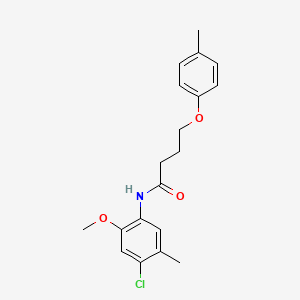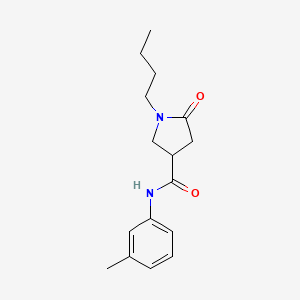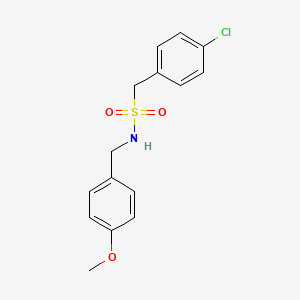![molecular formula C14H15ClN2OS B4806494 2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B4806494.png)
2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine
Overview
Description
2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C14H15ClN2OS. It is a member of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine typically involves the reaction of 2-chlorophenol with 2-chloroethyl sulfide to form 2-(2-chlorophenoxy)ethyl sulfide. This intermediate is then reacted with 4,6-dimethylpyrimidine-2-thiol under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine can be compared with other similar compounds, such as:
2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine: This compound has a similar structure but with a chlorine atom at the 4-position of the phenoxy group instead of the 2-position. It may exhibit different biological activities and reactivity due to this structural difference.
2-{[2-(2-Bromophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine: The presence of a bromine atom instead of chlorine can lead to variations in reactivity and biological activity.
2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine: The methyl group at the 2-position of the phenoxy group can influence the compound’s properties and applications.
Properties
IUPAC Name |
2-[2-(2-chlorophenoxy)ethylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-10-9-11(2)17-14(16-10)19-8-7-18-13-6-4-3-5-12(13)15/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSHQWGPISJACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCOC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4806412.png)
![1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4806420.png)
![N-[(3-methylphenyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B4806432.png)
![1-({ethyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1H-indole-2,3-dione](/img/structure/B4806442.png)
![4-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B4806449.png)


![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4806463.png)


![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4806474.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B4806486.png)
![2-ethyl-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4806491.png)
![4-{4-allyl-5-[(1,1-dioxido-1-benzothien-3-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4806505.png)
